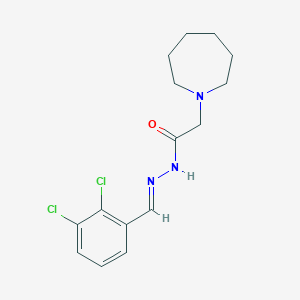
1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including 1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, involves complex reactions such as allylation, cyclization, and sometimes, specific reactions like the Claisen rearrangement in aromatic heterocyclic compounds. For example, a study on quinolinone allylic alcohols demonstrated a palladium-catalyzed coupling reaction as a synthesis approach, highlighting potential pathways for synthesizing compounds within this chemical class (Neville, Barr, & Grundon, 1992).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives has been determined using various spectroscopic techniques. The crystal structures of derivatives like 3-methyl-2(1H)-quinoxalinone and its substituted forms have been analyzed, revealing crystallization in different systems and establishing short contacts and hydrogen bonds that are crucial for their chemical behavior (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. For instance, the Claisen rearrangement in aromatic heterocyclic compounds shows the versatility of these compounds in undergoing structural transformations (Makisumi, 1964). Additionally, reactions involving allylation and subsequent cyclization to form novel compounds highlight the reactivity of this class of compounds (Hamid, 2003).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and substituents. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives provide insight into their physical properties, demonstrating how molecular arrangements affect their physical characteristics (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interactions with other compounds, are determined by its functional groups and molecular structure. Studies have shown how quinoxalinone derivatives react with various reagents, undergo rearrangements, and participate in cyclization reactions, highlighting their complex chemical behavior (Makisumi, 1964).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-prop-2-enyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-9-15-11-8-6-5-7-10(11)14-13(2,3)12(15)16/h4-8,14H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIANHTUWGAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)


![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)
![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)
![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)
![4-{4-[(1R*,5S*)-3-azabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5606726.png)

![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)
![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)